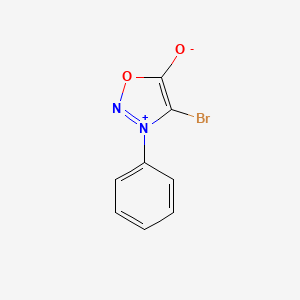

4-ブロモ-3-フェニルシドノン

概要

説明

4-Bromo-3-phenylsydnone (4-BPS) is an organic compound that is currently being studied for its potential applications in various scientific fields.

科学的研究の応用

ピラゾール誘導体の合成

4-ブロモ-3-フェニルシドノン: は、1,3-双極子環状付加反応によるピラゾール誘導体の合成に用いられます。 これらの反応は、潜在的な医薬品用途を持つ化合物の生産において重要です .

生物活性

シドノンは、4-ブロモ-3-フェニルシドノンを含む、さまざまな生物活性を示します。 抗菌剤、抗結核剤、抗がん剤としての可能性について研究されています .

メソイオン性化合物研究

メソイオン性化合物として、4-ブロモ-3-フェニルシドノンは、シドノンの化学的挙動、物理的特性、反応性に関する理解に貢献します。 この研究は、新しい有機合成方法論の開発に不可欠です .

求電子置換反応

この化合物は、求電子置換反応を研究するために使用され、さまざまな芳香族系の反応性に関する知見を提供し、官能化芳香族化合物の新しい合成経路の開発を支援します .

バイオ直交化学

バイオ直交化学では、4-ブロモ-3-フェニルシドノンは、天然の生化学的プロセスを妨げることなく、生きたシステム内で起こる反応に参加することができます。 これは、創薬および分子イメージングに影響を与えます .

材料科学

4-ブロモ-3-フェニルシドノンを含むシドノンのユニークな特性は、材料科学において、特定の電子特性または光学特性を持つ新素材の創製のために探求されています .

農薬開発

シドノンは、農薬における使用について調査されています4-ブロモ-3-フェニルシドノンは、除草剤または殺虫剤の活性を有する新規化合物の合成のための前駆体となり得ます .

複素環の官能基化

4-ブロモ-3-フェニルシドノン: は、多くの医薬品や農薬の中心構造である複素環の官能基化のためのビルディングブロックとして役立ちます。 これは、新しい活性分子の設計に使用できるツールキットを拡張します .

作用機序

Target of Action

4-Bromo-3-phenylsydnone is a derivative of sydnones, which are heterocyclic compounds known for their significant biological activities Sydnones in general are known to react in 1,3-dipolar additions, which are used in the development of new prodrugs .

Mode of Action

The mode of action of 4-Bromo-3-phenylsydnone involves its interaction with its targets through a process known as 1,3-dipolar cycloaddition . This process is a chemical reaction between a 1,3-dipole and a dipolarophile, resulting in a five-membered ring . This reaction is smooth and efficient, making it a valuable tool in the synthesis of complex molecular architectures .

Biochemical Pathways

The compound’s ability to undergo 1,3-dipolar cycloadditions suggests that it may interact with various biochemical pathways involved in the synthesis of new prodrugs .

Pharmacokinetics

The compound’s ability to undergo 1,3-dipolar cycloadditions suggests that it may have unique pharmacokinetic properties that enhance its bioavailability .

Result of Action

The result of the action of 4-Bromo-3-phenylsydnone is the formation of a five-membered ring through a 1,3-dipolar cycloaddition . This reaction is a key step in the synthesis of new prodrugs . The specific molecular and cellular effects of this compound’s action would depend on the nature of the prodrug being synthesized .

Action Environment

The action of 4-Bromo-3-phenylsydnone can be influenced by various environmental factors. For instance, the efficiency of the 1,3-dipolar cycloaddition can be affected by the solvent used, the temperature, and the presence of catalysts .

Safety and Hazards

The safety data sheet for a similar compound, 4-Bromo-3-(trifluoromethyl)benzenesulfonyl chloride, indicates that it causes severe skin burns and eye damage and may cause respiratory irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area .

将来の方向性

生化学分析

Biochemical Properties

4-Bromo-3-phenylsydnone plays a significant role in biochemical reactions due to its mesoionic nature. It interacts with various enzymes, proteins, and other biomolecules through its reactive sites. One of the key interactions involves the enzyme N-bromosuccinimide (NBS), which facilitates the bromination of 4-Bromo-3-phenylsydnone. This interaction leads to the formation of a bromocarbonylhydrazine species, which further reacts with acetic anhydride to yield 1,3,4-oxadiazol-2(3H)-one derivatives .

Cellular Effects

The effects of 4-Bromo-3-phenylsydnone on cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, 4-Bromo-3-phenylsydnone has been shown to affect the activity of various kinases and transcription factors, leading to changes in gene expression profiles. Additionally, it can alter cellular metabolism by interacting with metabolic enzymes, thereby influencing the overall metabolic flux within the cell .

Molecular Mechanism

At the molecular level, 4-Bromo-3-phenylsydnone exerts its effects through specific binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of the reaction. For example, the compound can inhibit certain proteases by binding to their active sites, thereby preventing substrate cleavage. Conversely, it can activate other enzymes by inducing conformational changes that enhance their catalytic activity. These interactions ultimately lead to changes in gene expression and cellular function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-Bromo-3-phenylsydnone can vary over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 4-Bromo-3-phenylsydnone is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light or heat. This degradation can lead to the formation of by-products that may have different biological activities. Long-term studies in vitro and in vivo have demonstrated that the compound can have sustained effects on cellular processes, although these effects may diminish as the compound degrades .

Dosage Effects in Animal Models

The effects of 4-Bromo-3-phenylsydnone in animal models are dose-dependent. At low doses, the compound can modulate cellular processes without causing significant toxicity. At higher doses, it can induce toxic effects, including oxidative stress and apoptosis. Threshold effects have been observed, where the compound’s biological activity increases sharply beyond a certain concentration. These findings highlight the importance of careful dosage optimization in experimental settings to avoid adverse effects .

Metabolic Pathways

4-Bromo-3-phenylsydnone is involved in several metabolic pathways, interacting with various enzymes and cofactors. It can be metabolized through oxidative and reductive pathways, leading to the formation of different metabolites. These metabolites can further participate in biochemical reactions, influencing metabolic flux and metabolite levels within the cell. The compound’s interactions with metabolic enzymes can also affect the overall metabolic balance, potentially leading to shifts in cellular energy production and utilization .

Transport and Distribution

The transport and distribution of 4-Bromo-3-phenylsydnone within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. For instance, 4-Bromo-3-phenylsydnone can be transported into the cell via membrane transporters and subsequently bind to intracellular proteins that facilitate its distribution to target sites. This distribution is crucial for the compound’s biological activity, as it ensures that it reaches the appropriate cellular compartments where it can exert its effects .

Subcellular Localization

The subcellular localization of 4-Bromo-3-phenylsydnone is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles within the cell, such as the nucleus, mitochondria, or endoplasmic reticulum. The localization of 4-Bromo-3-phenylsydnone can affect its activity and function, as it may interact with different sets of biomolecules depending on its subcellular location. For example, localization to the nucleus may enable the compound to modulate gene expression by interacting with transcription factors and chromatin .

特性

IUPAC Name |

4-bromo-3-phenyloxadiazol-3-ium-5-olate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrN2O2/c9-7-8(12)13-10-11(7)6-4-2-1-3-5-6/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIZKTBQGLPVCRL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)[N+]2=NOC(=C2Br)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20157222 | |

| Record name | 4-Bromo-3-phenylsydnone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20157222 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

13183-09-0 | |

| Record name | 4-Bromo-3-phenylsydnone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013183090 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Bromo-3-phenylsydnone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20157222 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the main applications of 4-Bromo-3-phenylsydnone in chemical synthesis?

A1: 4-Bromo-3-phenylsydnone serves as a versatile building block in organic synthesis. Its primary application lies in its ability to undergo palladium-catalyzed alkynylation reactions with various aryl acetylenes. This reaction produces 4-arylethynyl sydnones in good yields [, ]. This methodology offers a valuable route to access a diverse range of substituted sydnone derivatives, which are important heterocyclic compounds with potential applications in medicinal chemistry and materials science.

Q2: Can you explain the role of 4-Bromo-3-phenylsydnone in the synthesis of palladium complexes and their catalytic activity?

A2: 4-Bromo-3-phenylsydnone can be used to generate anionic N-heterocyclic carbenes (NHCs) upon treatment with cyanomethyllithium []. These NHCs can then react with palladium precursors like tetrakis(triphenylphosphine)palladium to form palladium complexes. These palladium complexes, bearing the sydnone-derived NHC ligand, have demonstrated catalytic activity in Suzuki-Miyaura cross-coupling reactions []. This finding highlights the potential of 4-Bromo-3-phenylsydnone as a precursor for developing new catalysts for important organic transformations.

Q3: What are the advantages of using palladium complexes derived from 4-Bromo-3-phenylsydnone in Suzuki-Miyaura reactions?

A3: While the provided research doesn't explicitly outline the advantages, it showcases the successful application of these complexes in Suzuki-Miyaura reactions with various substrates, including challenging substrates like 2,5-dibromo-3,4-dinitrothiophene and 1-chloro-2,4-dinitrobenzene []. This suggests that these complexes could potentially offer benefits like improved reactivity, broader substrate scope, or enhanced selectivity compared to other palladium catalysts. Further research is needed to fully evaluate and compare their performance with existing catalysts.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[4-(4-Methylphenyl)sulfonyl-1-piperazinyl]-2-thiophen-2-ylquinazoline](/img/structure/B1265329.png)

![methyl (1S,14S,15E,18S)-15-ethylidene-17-methyl-12-oxo-10,17-diazatetracyclo[12.3.1.03,11.04,9]octadeca-3(11),4,6,8-tetraene-18-carboxylate](/img/structure/B1265331.png)

![2-[2-(Butan-2-ylidene)hydrazino]-4-(4-chlorophenyl)-1,3-thiazole](/img/structure/B1265338.png)

![(2R,3aR,6aS)-1,2,3,3a,4,5,6,6a-octahydrocyclopenta[b]pyrrole-2-carboxylic acid](/img/structure/B1265348.png)

![N-[(E)-1-[4-[(2,2,2-trifluoroacetyl)amino]phenyl]ethylideneamino]cyclopentanecarboxamide](/img/structure/B1265350.png)